Tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate
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Overview
Description
Tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and two fluorine atoms attached to the quinoline ring system, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of Bromine and Fluorine Atoms: The bromine and fluorine atoms can be introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST).
Esterification: The carboxylic acid group on the quinoline ring can be esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
Tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, such as cancer, infectious diseases, and neurological disorders.
Biological Studies: It can be employed in biological assays to study its effects on cellular processes and molecular targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to investigate biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets, while the quinoline core can modulate its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate: Similar in structure but lacks the difluoro substitution.
Tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate: Another quinoline derivative with different substituents.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the quinoline core provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrF2NO2/c1-13(2,3)20-12(19)18-7-6-14(16,17)10-8-9(15)4-5-11(10)18/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIPEAKTBGHLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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